molecular formula C18H18N4O4S3 B2663273 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 299950-26-8

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2663273
CAS No.: 299950-26-8
M. Wt: 450.55
InChI Key: BGTAAGMXQXGELF-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-based thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4-dimethoxyphenylmethylidene group at the 5-position and an acetamide-linked 5-ethyl-1,3,4-thiadiazole moiety at the 3-position . Its Z-configuration at the benzylidene double bond is critical for structural stability and biological interactions .

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-4-15-20-21-17(29-15)19-14(23)9-22-16(24)13(28-18(22)27)8-10-5-6-11(25-2)12(7-10)26-3/h5-8H,4,9H2,1-3H3,(H,19,21,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTAAGMXQXGELF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazolidinone ring and various functional groups that contribute to its biological activity. Its IUPAC name is reflective of its complex structure which includes:

  • A thiazolidinone moiety
  • Dimethoxyphenyl group
  • Thiadiazole group

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • Thiazolidinone derivatives have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and C. albicans .
  • In a study comparing several thiazolidinone derivatives, certain compounds demonstrated superior antibacterial and antifungal activities compared to standard antibiotics like ciprofloxacin and fluconazole .
CompoundBacterial StrainActivity Level
am1E. coliEffective
am2S. aureusEffective
am10C. albicansSuperior

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Thiazolidinones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • PPAR-gamma Activation : Thiazolidinone derivatives can activate PPAR-gamma, leading to improved insulin sensitivity and potential anti-cancer effects .
  • Inhibition of Tumor Growth : Some studies have indicated that similar compounds can inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The interaction with PPAR receptors may enhance its therapeutic effects against metabolic disorders and cancer.

Case Studies

  • Antimicrobial Testing : A series of thiazolidinone compounds were tested against standard bacterial strains. Results showed that some derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating strong antibacterial properties .
  • Anticancer Studies : In vitro studies demonstrated that certain thiazolidinone derivatives induced apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy development .

Comparison with Similar Compounds

Key Structural Features

  • Core : 2-Sulfanylidene-1,3-thiazolidin-4-one (rhodanine).
  • Substituents :
    • 5-(3,4-Dimethoxyphenyl)methylidene group.
    • N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide side chain.

A typical protocol involves refluxing in DMF/acetic acid with sodium acetate as a base .

Comparison with Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (5-position) Thiadiazole/Other Moieties Key Properties Reference
Target Compound 3,4-Dimethoxyphenyl 5-Ethyl-1,3,4-thiadiazole High lipophilicity, potential kinase inhibition
2-[(5Z)-5-(2-Methoxybenzylidene)-...-thiadiazol-2-yl)acetamide 2-Methoxyphenyl 5-Methyl-1,3,4-thiadiazole Moderate solubility; tested for antimicrobial activity
2-[(5Z)-5-Benzylidene-...-methylphenyl)acetamide Phenyl 2-Methylphenyl Broad-spectrum antimicrobial activity
N-(3,4-Dimethylphenyl)-2-{...indol-1-yl}acetamide Indole-linked thiazolidinone 2-Ethylhexyl Anticancer activity (in vitro)
2-Benzylidene-3-(5-phenyl-oxadiazol-2-yl)-thiazolidin-4-one Phenyl 5-Phenyl-1,3,5-oxadiazole Fluorescence properties; enzyme inhibition

Functional Group Impact on Bioactivity

Benzylidene Substituents

  • 3,4-Dimethoxyphenyl : The electron-donating methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors . Compared to the 2-methoxy analog (), the 3,4-dimethoxy substitution may improve binding affinity due to increased steric and electronic complementarity .

Thiadiazole Modifications

  • 5-Ethyl vs. 5-Methyl () : The ethyl group in the target compound likely enhances metabolic stability compared to methyl, reducing oxidative degradation .
  • Oxadiazole vs. Thiadiazole () : Replacement of sulfur with oxygen (oxadiazole) alters electron distribution, affecting redox properties and target selectivity .

Spectroscopic and Crystallographic Data

  • IR/NMR : Thioxo (C=S) stretches appear at 1200–1250 cm⁻¹, while carbonyl (C=O) signals are observed at 1700–1750 cm⁻¹ . For the target compound, the 3,4-dimethoxy protons resonate as singlets near δ 3.8–4.0 ppm in ¹H NMR .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

  • Step 1 : Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene-thiazolidinone intermediate.
  • Step 2 : Nucleophilic substitution with N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide under controlled pH and temperature .
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography .
  • Characterization : Intermediates and final products are confirmed via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, confirming substituent positions (e.g., Z-configuration of the benzylidene group) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting trace impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C22H22N4O5S2C_{22}H_{22}N_4O_5S_2: 502.1; observed: 503.1 [M+H]+^+) .

Q. What chemical reactions are feasible for functionalizing the thiazolidinone core?

The compound undergoes:

  • Oxidation : Thiol groups in the thiazolidinone ring can be oxidized to sulfonic acids using H2O2H_2O_2 or KMnO4_4 .
  • Reduction : The exocyclic double bond (C5-Z) is selectively reduced with NaBH4_4 or catalytic hydrogenation .
  • Nucleophilic Substitution : The acetamide side chain reacts with alkyl halides or aryl boronic acids under Suzuki-Miyaura conditions .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in analogs?

Structure-Activity Relationship (SAR) studies reveal:

  • Benzylidene Substituents : Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhance anticancer activity by 40% compared to methoxy groups .
  • Thiadiazole Moiety : Ethyl substitution at C5 improves metabolic stability (t1/2_{1/2} > 6 hours in liver microsomes) .
  • Thiol vs. Sulfonyl Groups : Replacing the sulfanylidene (-S-) with sulfonyl (-SO2_2-) reduces cytotoxicity by 60% in MCF-7 cells .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve condensation yields (80–85%) compared to ethanol (50%) .
  • Catalyst Selection : Piperidine (10 mol%) accelerates Knoevenagel condensation kinetics (reaction time: 2 vs. 6 hours without catalyst) .
  • Design of Experiments (DoE) : Response surface methodology identifies optimal conditions (e.g., 60°C, pH 8.5) for 90% yield .

Q. How can conflicting data on biological activity be resolved?

Discrepancies in IC50_{50} values (e.g., 2 µM vs. 10 µM in HT-29 cells) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Compound Purity : Use orthogonal methods (HPLC, LC-MS) to exclude batch-to-batch impurities .
  • Cellular Context : Validate target engagement (e.g., Western blotting for caspase-3 activation) across cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.